- New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol, World Intellectual Property Organization, , ,
Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)
97664-58-9 structure
Product Name:6-(4-Phenylbutoxy)-1-hexanamine
كاس عدد:97664-58-9
وسط:C16H27NO
ميغاواط:249.391684770584
CID:750957
Update Time:2025-06-07
6-(4-Phenylbutoxy)-1-hexanamine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-Hexanamine, 6-(4-phenylbutoxy)-
- 6-(4-Phenylbutoxy)-1-hexanamine
- 6-(4-phenylbutoxy)hexan-1-amine
- 6-(4-Phenylbutoxy)-1-hexanamine (ACI)
- D 2543
-
- نواة داخلي: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
- مفتاح Inchi: GNSOSZKMHANCMP-UHFFFAOYSA-N
- ابتسامات: O(CCCCCCN)CCCCC1C=CC=CC=1
6-(4-Phenylbutoxy)-1-hexanamine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TRC | P297920-100mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 100mg |
$ 221.00 | 2023-09-06 | ||
| TRC | P297920-250mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 250mg |
$ 476.00 | 2023-09-06 | ||
| TRC | P297920-500mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 500mg |
$849.00 | 2023-05-17 | ||
| TRC | P297920-1g |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 1g |
$1522.00 | 2023-05-17 | ||
| A2B Chem LLC | AX41003-100mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 100mg |
$333.00 | 2024-07-18 | ||
| A2B Chem LLC | AX41003-250mg |
6-(4-Phenylbutoxy)-1-hexanamine |
97664-58-9 | 250mg |
$577.00 | 2024-07-18 |
6-(4-Phenylbutoxy)-1-hexanamine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 16 h, rt → 50 °C; cooled
1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt
المراجع
- Enzyme inhibitors and the use thereof in the treatment of disease, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
طريقة الإنتاج 4
رد فعل الشرط
المراجع
- Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists., United States, , ,
طريقة الإنتاج 5
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 2 h, 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux
المراجع
- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1.5 h, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11
1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11
المراجع
- 3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 25 - 30 °C
المراجع
- An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impurities, Asian Journal of Chemistry, 2022, 34(12), 3333-3352
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium hydride
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
1.2 Catalysts: Tetrabutylammonium bromide
1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C
1.4 Reagents: Hydrogen Catalysts: Palladium
المراجع
- Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
المراجع
- Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterol, Indian Journal of Chemistry, 1995, (1995), 629-31
طريقة الإنتاج 11
6-(4-Phenylbutoxy)-1-hexanamine Raw materials
- Carbamic acid, N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- Benzyl-[6-(4-phenylbutoxy)hexyl]azanium;bromide
- Benzene, [4-[(6-azidohexyl)oxy]butyl]-
- 1,6-Dibromohexane
- 4-Phenyl-1-butanol
6-(4-Phenylbutoxy)-1-hexanamine Preparation Products
6-(4-Phenylbutoxy)-1-hexanamine الوثائق ذات الصلة
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine) منتجات ذات صلة
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الموردين الموصى بهم
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
عضو ذهبي
مورد الصين
مُحْضِر
Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Jiangsu Kolod Food Ingredients Co.,ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shenzhen Yaoyuan R&D Center Co.,Ltd
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مورد الصين
كميّة كبيرة
Wuhan Comings Biotechnology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة